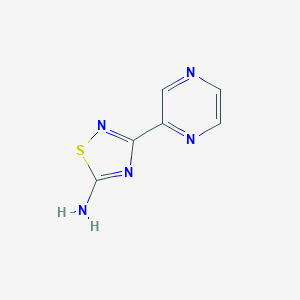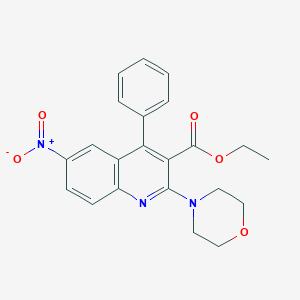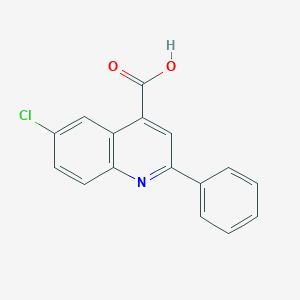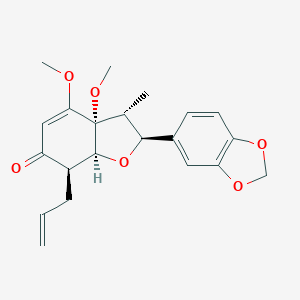
3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand have been synthesized under solvothermal conditions, resulting in structures ranging from discrete binuclear structures to one-dimensional infinite chain structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazine derivatives can be complex and varied. For example, one method involves a one-pot synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand show high intensity in N, N -dimethylformamide (DMF) solution and high thermal stability .Aplicaciones Científicas De Investigación
Overview of Heterocyclic Compounds in Research
Heterocyclic compounds, like 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, play a crucial role in medicinal chemistry and drug design due to their diverse biological activities. These compounds serve as building blocks for various heterocycles, including pyrazolo-imidazoles, thiazoles, and thiadiazoles, contributing significantly to the synthesis of dyes and other heterocyclic compounds (Gomaa & Ali, 2020).
Pyrazoline Derivatives for Anticancer Research
Pyrazoline derivatives, closely related to 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, are explored for their potential in anticancer activity. These compounds show a high biological effect in pharmaceutical chemistry, indicating their relevance in developing new anticancer agents (Ray et al., 2022).
Pyrazolines in Neurodegenerative Disorder Treatment
Pyrazolines are highlighted for their ability to treat neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. They are investigated for their neuroprotective properties, with a focus on their structure-activity relationships and inhibitory actions against critical enzymes implicated in these disorders (Ahsan et al., 2022).
Synthetic Strategies and Biological Significance of Thiadiazoles
Thiadiazole derivatives, structurally related to 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, are synthesized for their notable anti-inflammatory, analgesic, antimicrobial, and antitumor activities. These compounds' synthesis strategies and their pharmacological applications emphasize their importance in drug discovery (Yusuf & Jain, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar pyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazine derivatives have been found to inhibit kinase activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been evaluated for their potential cytotoxicity .
Result of Action
Similar compounds have shown significant activity against various strains of bacteria and fungi .
Action Environment
Similar compounds have shown high intensity in n,n-dimethylformamide (dmf) solution and high thermal stability .
Propiedades
IUPAC Name |
3-pyrazin-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWYXJXDGKCBFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616983 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-23-5 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)










![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)